

Spectroscopic Properties of Prolycopene: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Prolycopene*

Cat. No.: *B1248880*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolycopene, the 7,9,7',9'-tetra-cis-isomer of lycopene, is a naturally occurring carotenoid found in high concentrations in specific tomato varieties, such as the tangerine tomato. Unlike the all-trans-lycopene predominant in red tomatoes, the unique stereochemistry of **prolycopene** influences its physical, chemical, and biological properties, including its spectroscopic signature. This technical guide provides a comprehensive overview of the spectroscopic properties of **prolycopene**, offering valuable data and methodologies for researchers in the fields of natural product chemistry, pharmacology, and drug development.

UV-Visible Absorption Spectroscopy

The extended π -conjugated system of **prolycopene** is responsible for its characteristic absorption of light in the visible range. The cis-configuration of the double bonds in **prolycopene** results in a hypsochromic shift (a shift to a shorter wavelength) of its absorption maxima compared to the all-trans isomer. This shift is typically around 35-40 nm.

Quantitative Data

Parameter	Value	Solvent
λ_{max} 1	~439 - 444 nm	Hexane/Ethanol
λ_{max} 2	~465 - 470 nm	Hexane/Ethanol
λ_{max} 3	~497 - 502 nm	Hexane/Ethanol
Molar Extinction Coefficient (ϵ)	105,000 L·mol ⁻¹ ·cm ⁻¹	at 439 nm

Note: The exact λ_{max} values can vary slightly depending on the solvent used due to solvent-solute interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like **prolycopene**. While detailed, fully assigned ¹H and ¹³C NMR data for **prolycopene** are not readily available in the public domain, the technique has been instrumental in confirming its 7,9,7',9'-tetra-cis configuration.

For comparative purposes, the ¹H and ¹³C NMR data for all-trans-lycopene are presented below. The presence of cis double bonds in **prolycopene** would lead to distinct changes in the chemical shifts, particularly for the protons and carbons near the cis bonds. Protons on cis-double bonds typically resonate at a slightly different field compared to their trans counterparts, and the through-space interactions in the cis configuration can be observed in 2D NMR experiments like NOESY.

¹H and ¹³C NMR Data for all-trans-Lycopene (for comparison)

¹H NMR (in CDCl₃)

Chemical Shift (ppm)	Multiplicity	Assignment
1.60	s	Me-16, Me-17
1.68	s	Me-18
1.83	s	Me-19, Me-19'
1.97	s	Me-20, Me-20'
5.12	t	H-2
5.95	d	H-6

| 6.25 - 6.75 | m | Olefinic Protons |

¹³C NMR (in CDCl₃)

Chemical Shift (ppm)	Assignment
12.8	C-20, C-20'
17.7	C-19, C-19'
25.7	C-18
26.8	C-16, C-17
39.9	C-3
40.3	C-1

| 124.2 - 137.5 | Olefinic Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition of **prolycopene** with high accuracy.

The fragmentation of carotenoids in MS is complex. For lycopene isomers, the molecular ion peak $[M]^+$ or the protonated molecule $[M+H]^+$ is typically observed at m/z 536.4382 (for $C_{40}H_{56}$). Common fragmentation patterns for lycopene involve the loss of toluene (92 Da) and xylene (106 Da) from the polyene chain. While specific, detailed fragmentation patterns for **prolycopene** are not extensively documented, they are expected to show some differences from all-trans-lycopene due to the different stereochemistry, potentially influencing the stability of fragment ions.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and conformation. The Raman spectrum of carotenoids is dominated by three major peaks:

- ν_1 (C=C stretching): around 1515-1525 cm^{-1}
- ν_2 (C-C stretching): around 1155-1160 cm^{-1}
- ν_3 (C-CH₃ rocking): around 1005-1010 cm^{-1}

The exact position of the ν_1 band is sensitive to the length of the conjugated polyene chain and can be used to distinguish between different carotenoids. For **prolycopene**, the cis-bends in the polyene chain may lead to slight shifts in these characteristic Raman bands compared to all-trans-lycopene.

Experimental Protocols

Extraction and Purification of Prolycopene from Tangerine Tomatoes

Objective: To extract and purify **prolycopene** from tangerine tomato fruit for spectroscopic analysis.

Materials:

- Tangerine tomatoes
- Acetone (HPLC grade)

- Hexane (HPLC grade)
- Dichloromethane (HPLC grade)
- Methanol (HPLC grade)
- Anhydrous sodium sulfate
- Blender or homogenizer
- Separatory funnel
- Rotary evaporator
- Column for chromatography (e.g., silica gel or C18)

Procedure:

- Homogenization: Wash and chop the tangerine tomatoes. Homogenize the tomato tissue in a blender with acetone.
- Extraction: Filter the homogenate and re-extract the solid residue with a mixture of hexane and acetone (e.g., 1:1 v/v) until the residue is colorless.
- Partitioning: Combine the filtrates and transfer to a separatory funnel. Add water to the extract to facilitate phase separation. The upper hexane layer containing the carotenoids will separate from the lower aqueous layer.
- Washing and Drying: Wash the hexane layer with water to remove any residual acetone and water-soluble impurities. Dry the hexane extract over anhydrous sodium sulfate.
- Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
- Purification: The crude extract can be further purified by column chromatography. For silica gel chromatography, a non-polar solvent system like hexane with increasing amounts of a slightly more polar solvent (e.g., acetone or dichloromethane) can be used for elution. **Prolycopene** will elute as an orange-colored band.

- Purity Check: The purity of the isolated **prolycopene** can be assessed by HPLC with a photodiode array (PDA) detector.

UV-Vis Spectrophotometry

Objective: To determine the absorption maxima and concentration of a purified **prolycopene** sample.

Materials:

- Purified **prolycopene**
- Spectrophotometer grade solvent (e.g., hexane or ethanol)
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

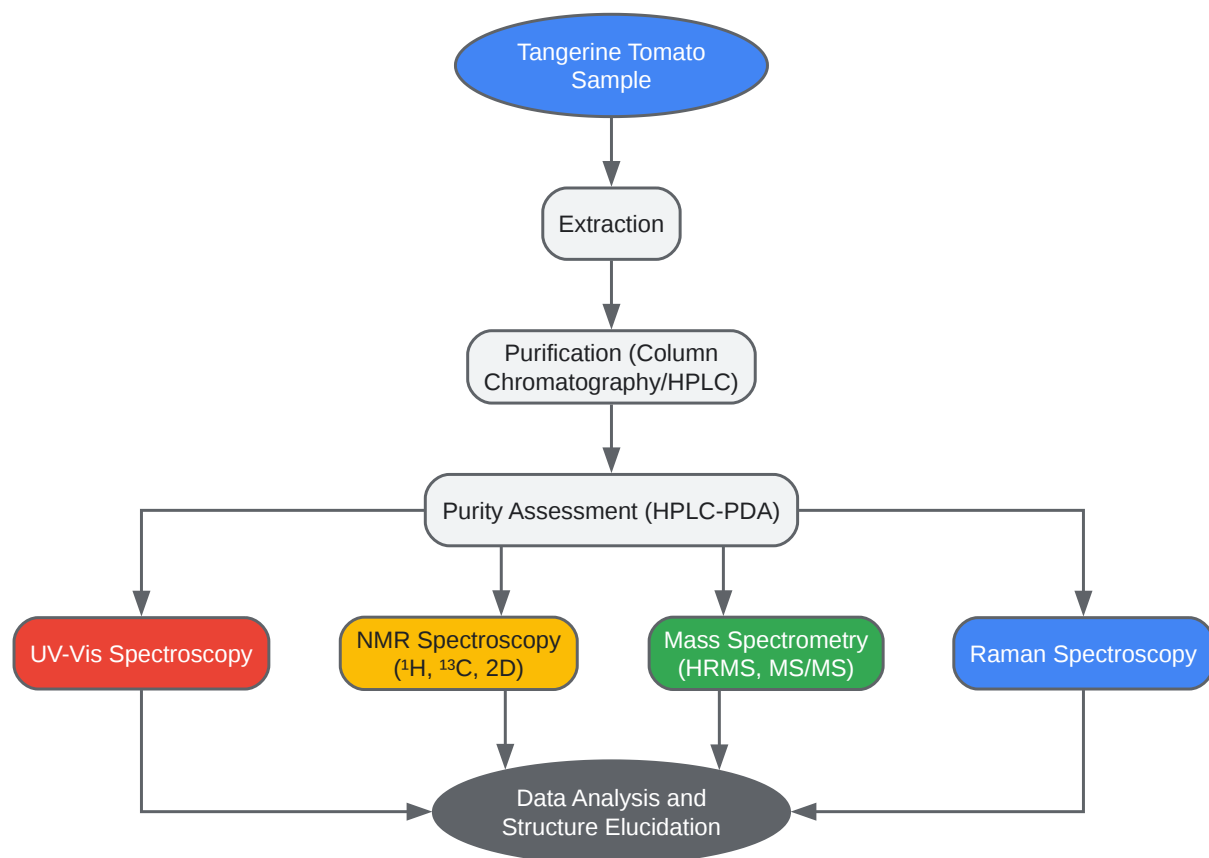
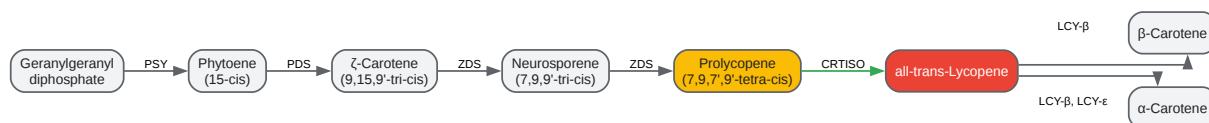
Procedure:

- Sample Preparation: Dissolve a known amount of purified **prolycopene** in the chosen solvent to obtain a solution with an absorbance in the linear range of the instrument (typically 0.2-0.8).
- Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as a blank to zero the spectrophotometer.
- Sample Measurement: Record the absorption spectrum of the **prolycopene** solution from approximately 350 nm to 600 nm.
- Data Analysis: Identify the wavelengths of maximum absorbance (λ_{max}). Use the Beer-Lambert law ($A = \epsilon bc$) to calculate the concentration of the solution, where A is the absorbance at a specific λ_{max} , ϵ is the molar extinction coefficient, b is the path length of the cuvette (1 cm), and c is the concentration.

Signaling Pathways and Workflows

Prolycopene Biosynthesis Pathway

Prolycopene is a key intermediate in the carotenoid biosynthesis pathway in plants. Its formation and subsequent isomerization are critical steps leading to the production of various other carotenoids.



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